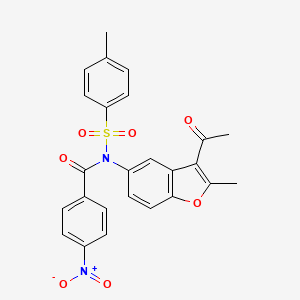

N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide

Descripción

N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 3-acetyl-2-methyl group, a 4-nitrobenzamide moiety, and a tosyl (p-toluenesulfonyl) group. The compound’s nitro group and tosyl substituent enhance its electrophilicity and stability, making it a candidate for further pharmacological evaluation.

Propiedades

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O7S/c1-15-4-11-21(12-5-15)35(32,33)26(25(29)18-6-8-19(9-7-18)27(30)31)20-10-13-23-22(14-20)24(16(2)28)17(3)34-23/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQIQQXMURLFSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C23H25N3O5S

- Molar Mass : 427.51 g/mol

- CAS Number : 518321-14-7

- Density : 1.253 g/cm³ (predicted)

- Boiling Point : 580.9 °C (predicted)

- pKa : -17.86 (predicted)

Synthesis

The synthesis of N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide typically involves the reaction of 3-acetyl-2-methylbenzofuran with a tosyl derivative under controlled conditions. The process may include multiple steps such as acylation and sulfonation, which are crucial for obtaining the desired compound with high purity.

Antioxidant and Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit notable antioxidant and anti-inflammatory activities. For instance, compounds similar to N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide have been shown to scavenge free radicals effectively and inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases .

Cholinesterase Inhibition

Benzofuran derivatives have been investigated for their potential as cholinesterase inhibitors, which are essential in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission in the brain . Preliminary studies suggest that compounds related to N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide may exhibit similar activities, although specific IC50 values for this compound are not yet available.

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been documented in various studies. These compounds demonstrate activity against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .

Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of benzofuran derivatives, researchers found that certain compounds significantly reduced oxidative stress markers in neuronal cell lines. The study highlighted the potential of these compounds in mitigating neurodegeneration associated with Alzheimer's disease .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of benzofuran derivatives, where it was demonstrated that these compounds effectively inhibited the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation during osteoarthritis. The results indicated a concentration-dependent inhibition of MMPs, suggesting therapeutic applications in joint diseases .

Data Summary

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The evidence provided focuses on five structurally distinct compounds (51–55) synthesized via sulfamoyl-benzamide pathways. While these compounds differ from N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide in core structure and substituents, a comparative analysis can be drawn based on synthetic methods, substituent effects, and physicochemical properties.

Structural Differences

- Core Heterocycle : The target compound contains a benzofuran core, whereas compounds 51–55 feature a benzene ring fused with a triazine moiety and a sulfamoyl group.

- Substituents :

Physicochemical Properties

| Property | Target Compound | Compound 51 | Compound 52 | Compound 53 |

|---|---|---|---|---|

| Melting Point (°C) | Not reported | 266–268 | 277–279 | 255–258 |

| Key Functional Groups | Nitro, Tosyl | Fluorophenyl | Trifluoromethyl | Methoxyphenyl |

| Spectral Data | Not available | IR, NMR, $^{13}$C | IR, NMR, $^{13}$C | IR, NMR, $^{13}$C |

The absence of spectral or melting point data for the target compound limits direct comparisons. However, the nitro group in the target compound may confer higher polarity compared to the chloro and trifluoromethyl groups in compounds 51–52 .

Stability and Reactivity

- The tosyl group in the target compound likely improves hydrolytic stability compared to the sulfamoyl group in compounds 51–54.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.